molecular formula C10H7NOS2 B2967252 2-methylthieno[3',2':5,6]benzo[1,2-d]thiazol-5-ol CAS No. 294668-48-7

2-methylthieno[3',2':5,6]benzo[1,2-d]thiazol-5-ol

Cat. No.: B2967252
CAS No.: 294668-48-7
M. Wt: 221.29
InChI Key: CKCVIZASFQSRBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methylthieno[3’,2’:5,6]benzo[1,2-d]thiazol-5-ol is a complex organic compound with the molecular formula C10H7NOS2. It is known for its unique structure, which includes a thieno and benzo fused ring system with a thiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylthieno[3’,2’:5,6]benzo[1,2-d]thiazol-5-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 2-aminothiophenol and 2-bromo-3-methylthiophene can be used. The reaction conditions often involve the use of catalysts and solvents like acetic acid or dimethylformamide (DMF) under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-methylthieno[3’,2’:5,6]benzo[1,2-d]thiazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2-methylthieno[3’,2’:5,6]benzo[1,2-d]thiazol-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylthieno[3’,2’:5,6]benzo[1,2-d]thiazol-5-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-methylthieno[3’,2’:5,6]benzo[1,2-d]thiazol-6-ol
  • 2-methylthieno[3’,2’:5,6]benzo[1,2-d]thiazol-4-ol
  • 2-methylthieno[3’,2’:5,6]benzo[1,2-d]thiazol-3-ol

Uniqueness

2-methylthieno[3’,2’:5,6]benzo[1,2-d]thiazol-5-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

2-methylthieno[2,3-e][1,3]benzothiazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS2/c1-5-11-9-8(14-5)4-7(12)6-2-3-13-10(6)9/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCVIZASFQSRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C3=C2SC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.